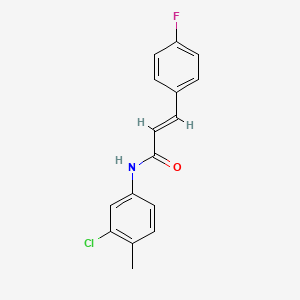![molecular formula C23H23NO2 B5848634 N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide, also known as BPN14770, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels, which can lead to the activation of various signaling pathways that are important for neuronal function and survival.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and reduce the accumulation of toxic proteins in preclinical models of Alzheimer's disease and Fragile X syndrome. In addition, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(benzyloxy)phenyl]-4-phenylbutanamide in lab experiments is its selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation is that the compound has low aqueous solubility, which can make it difficult to work with in some experimental setups.
Zukünftige Richtungen
There are several potential future directions for the research on N-[4-(benzyloxy)phenyl]-4-phenylbutanamide. One direction is to further investigate its therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to optimize the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Finally, the development of analogs of this compound with improved properties could also be explored.
Synthesemethoden
The synthesis of N-[4-(benzyloxy)phenyl]-4-phenylbutanamide involves the reaction of 4-benzyloxybenzaldehyde with 4-phenylbutyric acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Preclinical studies have shown that this compound can improve cognitive function and reduce the accumulation of toxic proteins in the brain, which are key features of these disorders.
Eigenschaften
IUPAC Name |
4-phenyl-N-(4-phenylmethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-23(13-7-12-19-8-3-1-4-9-19)24-21-14-16-22(17-15-21)26-18-20-10-5-2-6-11-20/h1-6,8-11,14-17H,7,12-13,18H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZEGBMLMIUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)

![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)



![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)
